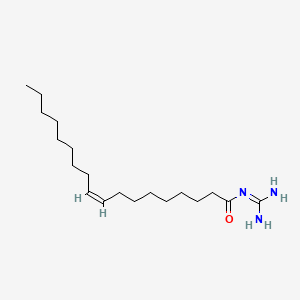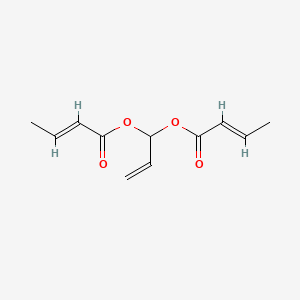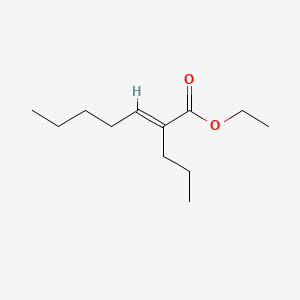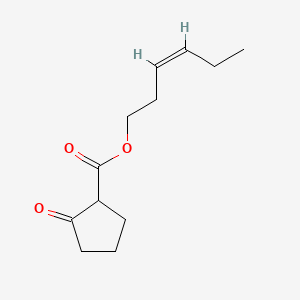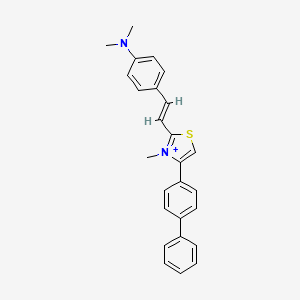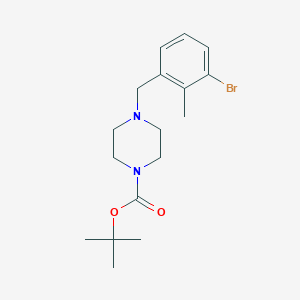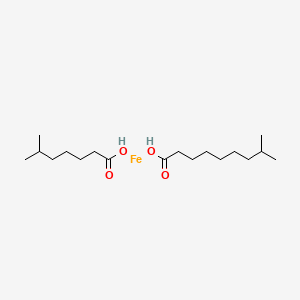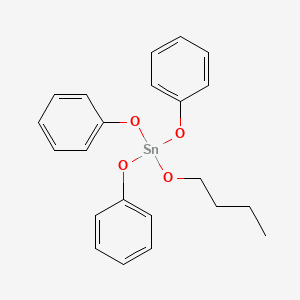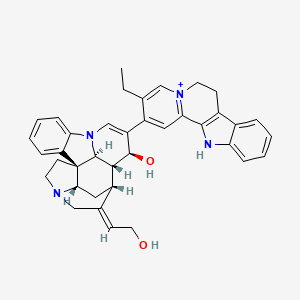
Strychochrysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strychochrysine is a bisindole alkaloid isolated from the roots of the Strychnos nux-vomica plant This compound is known for its unique chemical structure and potential biological activities
Vorbereitungsmethoden
Strychochrysine is typically isolated from the roots of Strychnos nux-vomica through a series of extraction and purification steps . The isolation process involves the use of solvents such as methylene chloride and various chromatographic techniques to separate and purify the compound. Detailed spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, are employed to confirm the structure of this compound .
Analyse Chemischer Reaktionen
Strychochrysine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Strychochrysine serves as a valuable compound for studying the synthesis and reactivity of bisindole alkaloids.
Biology: Research has shown that this compound exhibits significant biological activities, including antiplasmodial and antimalarial properties. These activities make it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of strychochrysine involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist of glycine and acetylcholine receptors, primarily affecting the motor nerve fibers in the spinal cord . This interaction leads to the inhibition of neurotransmitter binding, resulting in the modulation of muscle contraction and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Strychochrysine is part of a larger family of bisindole alkaloids, which includes compounds such as strychnine, brucine, and vomicine . Compared to these similar compounds, this compound exhibits unique chemical and biological properties. For instance, while strychnine is well-known for its toxic effects, this compound has shown promising antiplasmodial activity . This distinction highlights the potential of this compound as a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
201009-99-6 |
|---|---|
Molekularformel |
C38H39N4O2+ |
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
(1R,11S,12R,13R,14E,19S,21S)-10-(3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-14-(2-hydroxyethylidene)-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,9-tetraen-11-ol |
InChI |
InChI=1S/C38H38N4O2/c1-2-22-19-40-14-11-25-24-7-3-5-9-30(24)39-35(25)32(40)17-26(22)28-21-42-31-10-6-4-8-29(31)38-13-15-41-20-23(12-16-43)27(18-33(38)41)34(36(28)44)37(38)42/h3-10,12,17,19,21,27,33-34,36-37,43-44H,2,11,13-16,18,20H2,1H3/p+1/b23-12-/t27-,33-,34-,36+,37-,38+/m0/s1 |
InChI-Schlüssel |
QXXYTXDTJHCEMI-KQSYCOFHSA-O |
Isomerische SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@H]([C@@H]3O)[C@H]\6C[C@H]7[C@@]5(CCN7C/C6=C/CO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9 |
Kanonische SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4C5C(C3O)C6CC7C5(CCN7CC6=CCO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



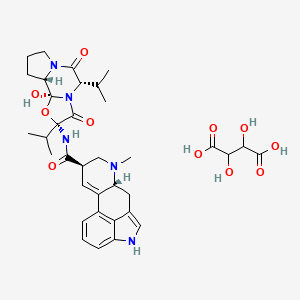
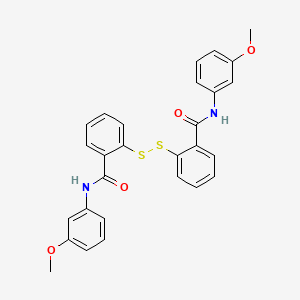

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
